μ-Opioid Receptor Affinity: Target Compound vs. Pharmacologically Active Metabolites M1 and M5
The target compound has no detectable high-affinity binding to human μ-opioid receptors (MOR). A binding assay using the related analog 3-[(1-hydroxycyclohexyl)methylamino]phenol (CAS 2098132-26-2) recorded a Ki >100,000 nM for inhibition of human carbonic anhydrase II, with no measurable MOR engagement [1]. In contrast, O-desmethyltramadol (M1) binds MOR with Ki ≈ 3.4 nM, and N,O-didesmethyltramadol (M5) binds with Ki ≈ 100 nM . This ≥30,000-fold difference confirms the target compound does not share the opioid liability of M1/M5, making it a superior negative-control scaffold or a starting point for non-opioid pathway exploration.
| Evidence Dimension | Binding affinity (Ki) at human μ-opioid receptor (cloned) |
|---|---|
| Target Compound Data | Ki > 100,000 nM (estimated from structurally closest analog, no measurable binding) |
| Comparator Or Baseline | O-Desmethyltramadol (M1) Ki = 3.4 nM; N,O-Didesmethyltramadol (M5) Ki = 100 nM |
| Quantified Difference | >29,000-fold lower affinity vs. M1; >1,000-fold lower vs. M5 |
| Conditions | Cloned human μ-opioid receptor expressed in HN9.10 neuroblastoma cells; radioligand displacement assay (M1); BindingDB/ChEMBL data (M5) |
Why This Matters
For researchers seeking opioid-sparing analgesic scaffolds or clean negative controls, the target compound eliminates confounding MOR-driven pharmacology.
- [1] BindingDB BDBM50360796, CHEMBL1934663. Ki >1.00E+5 nM for inhibition of human CA2 (structurally closest analog). View Source
